(3-Isocyanatopropyl)trimethoxysilane (CAS 15396-00-6): A Comprehensive Technical Guide on Physicochemical Properties and Advanced Applications
(3-Isocyanatopropyl)trimethoxysilane (CAS 15396-00-6): A Comprehensive Technical Guide on Physicochemical Properties and Advanced Applications
Executive Summary
In the landscape of advanced materials and pharmaceutical formulation, bifunctional organosilanes serve as critical molecular bridges. As a Senior Application Scientist, I frequently encounter formulation challenges where the interface between organic active pharmaceutical ingredients (APIs) and inorganic carriers dictates the success of a drug delivery system. (3-Isocyanatopropyl)trimethoxysilane (ICPTMS) , identified by CAS 15396-00-6, is a premier heterobifunctional coupling agent. By featuring both a highly reactive organic isocyanate group and a moisture-sensitive inorganic trimethoxysilane group, ICPTMS enables the seamless covalent conjugation of complex biomolecules to silica, glass, and metal oxide substrates.
This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic pathways, and field-proven experimental protocols for utilizing ICPTMS in advanced research and drug development.
Chemical Architecture & Physicochemical Profile
The utility of ICPTMS stems from its distinct structural domains separated by a propyl chain. This three-carbon aliphatic spacer is not merely structural; it provides critical steric flexibility, preventing spatial hindrance between the bulky inorganic substrate and the conjugated organic molecule.
To ensure reproducibility in synthetic workflows, understanding the baseline physical properties of the reagent is mandatory. The quantitative data summarized below dictates the handling, storage, and reaction conditions required to prevent premature degradation 1.
Table 1: Physicochemical Properties of ICPTMS (CAS 15396-00-6)
| Property | Value | Scientific Implication |
| Chemical Name | 3-Isocyanatopropyltrimethoxysilane | Standard IUPAC nomenclature. |
| Molecular Formula | C₇H₁₅NO₄Si | Indicates presence of hydrolyzable methoxy groups. |
| Molecular Weight | 205.28 g/mol | Used for precise stoichiometric calculations. |
| Appearance | Colorless to pale yellow liquid | Yellowing indicates degradation or polymerization. |
| Boiling Point | 210 °C at 760 mmHg | Allows for thermal curing without reagent evaporation. |
| Density (25 °C) | 1.050 - 1.080 g/cm³ | Marginally denser than water; relevant for biphasic setups. |
| Refractive Index | 1.419 - 1.422 | Useful for rapid purity verification via refractometry. |
| Flash Point | 99 °C - 108 °C | Requires standard flammable liquid handling protocols. |
Mechanistic Pathways & Dual Reactivity
The power of ICPTMS lies in its orthogonal reactivity. The two functional ends react under entirely different conditions, allowing scientists to stage reactions sequentially without cross-interference.
-
Organic Reactivity (Isocyanate -NCO): The highly electrophilic carbon in the isocyanate group undergoes rapid nucleophilic addition with active hydrogen compounds. The reaction kinetics follow the order: primary amines > secondary amines > primary alcohols > water. Reacting with amines yields highly stable urea linkages , while reacting with alcohols yields urethane (carbamate) linkages .
-
Inorganic Reactivity (Trimethoxysilane -Si(OCH₃)₃): Upon exposure to water, the methoxy groups hydrolyze to form reactive silanol intermediates (-Si(OH)₃), releasing methanol as a byproduct. These silanols then undergo condensation reactions with surface hydroxyl groups on inorganic substrates to form an irreversible siloxane network (Si-O-Si) .
Dual reactivity pathway of ICPTMS bridging organic molecules and inorganic substrates.
Advanced Experimental Methodologies
To ensure scientific integrity, every protocol must be a self-validating system. Below are two field-proven methodologies utilizing ICPTMS, complete with the causality behind each experimental choice.
Protocol A: Anhydrous Surface Functionalization of Silica Nanoparticles (SiNPs)
This protocol describes the covalent attachment of ICPTMS to silica nanoparticles, a common precursor step for immobilizing targeting ligands in nanomedicine.
Causality & Rationale: The reaction must be performed in strictly anhydrous conditions. If atmospheric or physisorbed water is present, the trimethoxysilane groups will hydrolyze and self-condense in the bulk solvent, creating useless polysiloxane aggregates rather than a uniform surface monolayer.
Step-by-step experimental workflow for the covalent surface functionalization of silica nanoparticles.
Step-by-Step Procedure:
-
Substrate Preparation: Disperse 1.0 g of SiNPs in a Schlenk flask. Dry under high vacuum at 110 °C for 12 hours to meticulously remove physisorbed water, leaving only surface silanol (-OH) groups intact.
-
Solvent Addition: Backfill the flask with Argon. Inject 50 mL of anhydrous toluene. Toluene is chosen because its boiling point allows for high-temperature refluxing without degrading the silane.
-
Silanization: Add 0.5 mL of ICPTMS and 50 µL of Diisopropylethylamine (DIPEA). DIPEA acts as a basic catalyst, significantly accelerating the condensation reaction between the silane and the surface hydroxyls.
-
Reflux: Heat the mixture to 110 °C under continuous stirring and Argon atmosphere for 24 hours.
-
Recovery: Cool to room temperature. Isolate the functionalized SiNPs via centrifugation (10,000 rpm, 15 min). Wash sequentially with anhydrous toluene and anhydrous dichloromethane to remove unreacted silane.
-
Self-Validation System: Dry the nanoparticles under vacuum. Perform Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. Validation Benchmark: The protocol is successful only if a distinct, sharp absorption band appears at ~2270 cm⁻¹ , confirming the presence of intact, surface-bound isocyanate groups ready for downstream API conjugation.
Protocol B: Synthesis of Silylated Polyurea Crosslinkers for Transdermal Drug Delivery
Recent advancements in transdermal drug delivery (TDD) utilize ICPTMS to create moisture-cured, solvent-free pressure-sensitive adhesives (PSAs) 2.
Causality & Rationale: Traditional PSAs require toxic organic solvents for casting. By end-capping a polyetheramine prepolymer with ICPTMS, the resulting polymer remains liquid and processable. Crosslinking is strictly deferred until the formulation is cast onto a patch and exposed to atmospheric moisture, ensuring a zero-VOC manufacturing process critical for biocompatible skin adhesives.
Step-by-Step Procedure:
-
Prepolymer Synthesis: React a high molecular weight polyetheramine (e.g., Jeffamine® D-4000) with Isophorone diisocyanate (IPDI) in a controlled molar ratio to form an amine-terminated poly(ether-urea) prepolymer.
-
End-Capping: Add a stoichiometric equivalent of ICPTMS to the reaction mixture. The primary amines of the prepolymer will rapidly attack the isocyanate group of ICPTMS, forming stable urea linkages.
-
Self-Validation System: Monitor the reaction via FTIR. The reaction is deemed complete when the -NCO peak at ~2270 cm⁻¹ completely disappears, and a strong urea carbonyl stretching peak emerges at ~1650 cm⁻¹.
-
Moisture Curing: The resulting silylated prepolymer (PUXL) is blended with a titanium(IV) butoxide catalyst and cast onto a release liner. Upon exposure to ambient humidity, the terminal trimethoxysilane groups hydrolyze and crosslink, forming a highly cohesive, skin-friendly adhesive gel.
Safety, Handling, and Storage Standards
As a highly reactive organosilane, ICPTMS demands rigorous safety protocols. According to established safety data 3, the compound is classified as corrosive, acutely toxic, and a severe skin/eye irritant.
-
Hydrolysis Hazard (Methanol Liberation): The most critical safety consideration is its behavior upon contact with moisture. ICPTMS rapidly hydrolyzes in the presence of water (including ambient humidity or physiological fluids), liberating methanol . In vivo, methanol causes severe metabolic acidosis and central nervous system toxicity 4. All handling must occur inside a certified chemical fume hood.
-
Storage: Must be stored in tightly sealed, dark containers under an inert atmosphere (Argon or Nitrogen). Exposure to amines, alcohols, or water during storage will trigger runaway exothermic polymerization.
References
- SiSiB® PC2710 (3-isocyanatepropyltrimethoxysilane)
- Moisture-cured solvent free silylated poly(ether-urea) pressure-sensitive adhesives (PSAs) for use as skin adhesives for application in transdermal drug delivery (TDD). RSC Publishing.
- 3-Isocyanatopropyltrimethoxysilane | 15396-00-6. Sigma-Aldrich.
- 3-ISOCYANOTOPROPYLTRIMETHOXYSILANE, 95% Safety D
Sources
- 1. Silanes | Silane Coupling Agent | Isocyanate Silanes | Adhesion Promoters | 3-isocyanatepropyltrimethoxysilane | CAS 15396-00-6 [powerchemical.com]
- 2. Moisture-cured solvent free silylated poly(ether-urea) pressure-sensitive adhesives (PSAs) for use as skin adhesives for application in transdermal dr ... - Materials Advances (RSC Publishing) DOI:10.1039/D3MA01104F [pubs.rsc.org]
- 3. 3-Isocyanatopropyltrimethoxysilane | 15396-00-6 [sigmaaldrich.com]
- 4. gelest.com [gelest.com]
